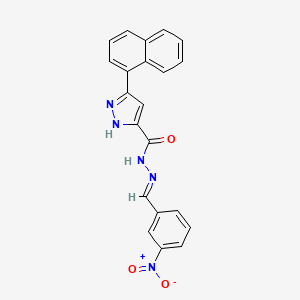

(E)-3-(naphthalen-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the naphthalene ring. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The naphthalene ring is aromatic and relatively stable, but could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Photocatalytic Hydrogen Production

One study discusses the synthesis and characterization of a novel ligand and its nickel complex, which show higher sensitization activity on the TiO2 semiconducting system. These composites enable photocatalytic hydrogen production from water using visible light, demonstrating long-term stability and significant efficiency (Bala et al., 2014).

Molecular Docking and Spectroscopic Studies

Another research explored the synthesis, structural, molecular docking, and spectroscopic studies of a related compound, showcasing its potential as an anti-diabetic agent through molecular docking studies with 4AMJ protein (Karrouchi et al., 2021).

Theoretical Studies on Pyranopyrazoles

A series of pyranopyrazoles were synthesized and characterized, with Density Functional Theory calculations providing insights into their molecular orbitals, including spatial characteristics and atomic contributions. This study highlights the utility of such compounds in understanding electronic properties at a molecular level (Al-Amiery et al., 2012).

Multi-Analyte Detection in Cells

A new fluorescent sensor based on a pyrazole carbohydrazide compound demonstrated excellent selectivity and sensitivity for Zn2+ and Mg2+ ions in human gastric adenocarcinoma cells. This sensor's mechanism is based on chelation-enhanced fluorescence, offering a tool for monitoring intracellular metal ion levels (Dhara et al., 2016).

Organic Light Emitting Diodes (OLEDs)

Research on organotin compounds derived from Schiff bases for OLEDs discusses the synthesis, characterization, and photophysical properties of these compounds. One compound exhibited intrinsic electroluminescence properties, suggesting potential applications in OLED technology (García-López et al., 2014).

Anticancer Evaluation

A study on the synthesis and anticancer evaluation of certain derivatives highlights their potential against breast cancer cell lines. This underscores the importance of structural modifications in enhancing the anticancer activity of pyrazole derivatives (Salahuddin et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

3-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3/c27-21(25-22-13-14-5-3-8-16(11-14)26(28)29)20-12-19(23-24-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,23,24)(H,25,27)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVIVRKKRQKLAX-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)

![2-[(4-Methoxyphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B2452003.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)

![2-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2452007.png)

![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)

![Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2452011.png)